N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
CAS No.: 1220036-96-3
Cat. No.: VC2836596
Molecular Formula: C10H17ClN4O
Molecular Weight: 244.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220036-96-3 |
|---|---|
| Molecular Formula | C10H17ClN4O |
| Molecular Weight | 244.72 g/mol |
| IUPAC Name | N-propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C10H16N4O.ClH/c1-2-4-12-10(15)9-7-6-11-5-3-8(7)13-14-9;/h11H,2-6H2,1H3,(H,12,15)(H,13,14);1H |
| Standard InChI Key | JNAKWQMQOAAUMZ-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)C1=NNC2=C1CNCC2.Cl |
| Canonical SMILES | CCCNC(=O)C1=NNC2=C1CNCC2.Cl |
Introduction
Chemical Identity and Structure
Chemical Identifiers
N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is precisely identified through multiple chemical nomenclature systems. These standardized identifiers enable researchers to unambiguously recognize and reference this compound across different databases and publications. The compound's full chemical identity is documented through a comprehensive set of identifiers as shown in Table 1.
| Identifier | Value |
|---|---|
| CAS Number | 1220036-96-3 |
| IUPAC Name | N-propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride |
| Molecular Formula | C10H17ClN4O |
| Molecular Weight | 244.72 g/mol |
| Standard InChI | InChI=1S/C10H16N4O.ClH/c1-2-4-12-10(15)9-7-6-11-5-3-8(7)13-14-9;/h11H,2-6H2,1H3,(H,12,15)(H,13,14);1H |
| Standard InChIKey | JNAKWQMQOAAUMZ-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)C1=NNC2=C1CNCC2.Cl |
| PubChem Compound ID | 56832022 |
Table 1: Chemical identifiers for N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Structural Features
The compound possesses a distinctive bicyclic core structure that significantly influences its chemical behavior and potential biological activities. The central scaffold is a pyrazolo[4,3-c]pyridine system, specifically with the pyridine portion in a tetrahydro form (4,5,6,7-tetrahydro). This reduced pyridine ring is fused with a pyrazole moiety, creating a rigid bicyclic platform. The carboxamide group at position 3 of the pyrazole ring provides key hydrogen bonding capabilities, while the propyl substituent attached to the carboxamide nitrogen contributes to the compound's lipophilicity. The hydrochloride salt formation enhances water solubility compared to the free base form, which is an important consideration for experimental applications .
Physical and Chemical Properties
Physicochemical Parameters
The physicochemical properties of N-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride determine its behavior in both experimental conditions and potential biological systems. These parameters are crucial for understanding its solubility, membrane permeability, and potential drug-likeness. The computational chemistry data provides valuable insights into these properties.
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 69.81 |
| LogP | 0.617 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 3 |
| Rotatable Bonds | 3 |
Table 2: Physicochemical properties and computational characteristics
The moderate TPSA value (69.81) suggests reasonable potential for membrane permeability, as compounds with TPSA values below 140 Ų are generally considered to have favorable permeability profiles. The LogP value of 0.617 indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane penetration capability. This moderate lipophilicity is advantageous for potential drug candidates, as it strikes a balance between water solubility (necessary for distribution) and lipid solubility (necessary for membrane penetration). The presence of three hydrogen bond acceptors and three hydrogen bond donors enables the compound to form multiple hydrogen bonds with potential biological targets, which could be significant for receptor binding interactions .
Future Research Directions
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